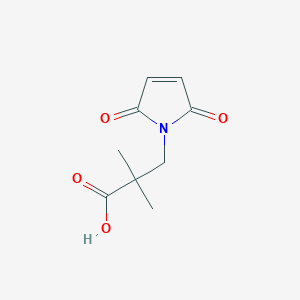![molecular formula C18H13ClN6O3 B2576797 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine CAS No. 892763-15-4](/img/structure/B2576797.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for the compound. However, the compound seems to contain several functional groups common in organic synthesis, so its synthesis might involve reactions such as nucleophilic substitution, condensation, or cyclization.Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it might have a complex three-dimensional structure. The electron-donating and -withdrawing properties of the different atoms in the rings could also influence the compound’s reactivity1.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of various functional groups suggests that it could participate in a range of reactions, including nucleophilic and electrophilic substitutions, additions, and redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, depend on its molecular structure. Without specific data, these properties are difficult to predict accurately.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The creation and characterization of novel compounds, including those with 1,2,4-triazole and 1,3,4-oxadiazole moieties, have been extensively explored. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives and investigated their antimicrobial activities, showcasing the diverse synthetic routes and potential bioactivity of these compounds Bektaş et al., 2007. Similarly, compounds with 1,3,4-oxadiazole units have been synthesized and evaluated for various biological activities, indicating the versatility and utility of these heterocyclic frameworks in medicinal chemistry and material science Hamad, 1990.
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor potentials of compounds related to the chemical structure . For example, novel triazole-thiadiazoles integrated with benzofuran and pyrazole moieties exhibited promising antimicrobial activities, highlighting the importance of these heterocyclic compounds in developing new therapeutic agents Idrees et al., 2019. Additionally, thioxothiazolidin-4-one derivatives have shown significant in vivo anticancer and antiangiogenic effects, underscoring the potential of structurally similar compounds for cancer therapy Chandrappa et al., 2010.
Photocatalytic and Electrochemical Properties
Compounds incorporating 1,2,4-oxadiazole and triazole units have also been investigated for their photocatalytic and electrochemical properties. For instance, isopolymolybdate-based inorganic-organic hybrid compounds have been synthesized and characterized, revealing potential applications in photocatalysis and electrochemistry Guo et al., 2019.
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s challenging to provide a detailed safety profile for this compound.
Direcciones Futuras
The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail to understand its mechanism of action and potential as a therapeutic agent.
Propiedades
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c1-9-2-4-11(19)7-12(9)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-13-14(6-10)27-8-26-13/h2-7H,8,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYFTYVUHCINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2576718.png)
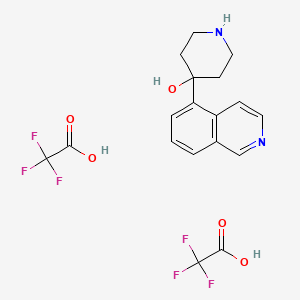
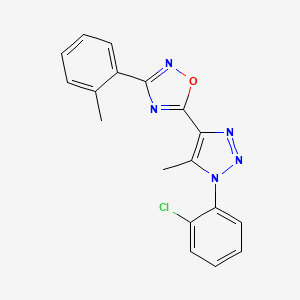
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
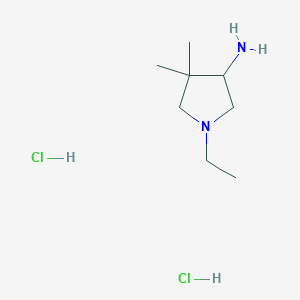
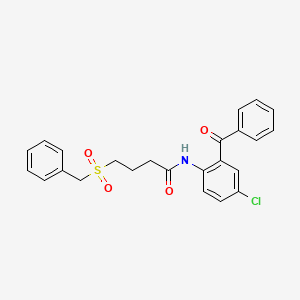
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
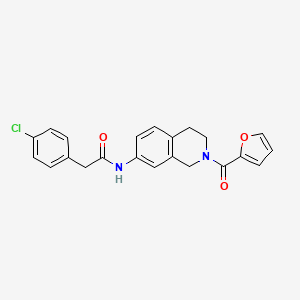
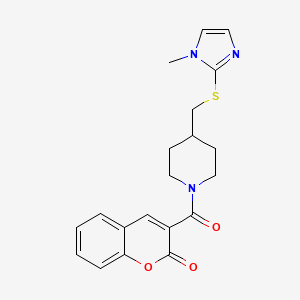
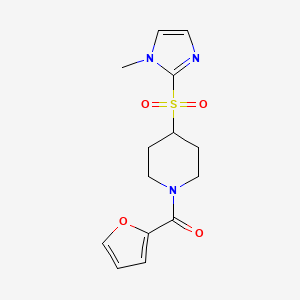
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
